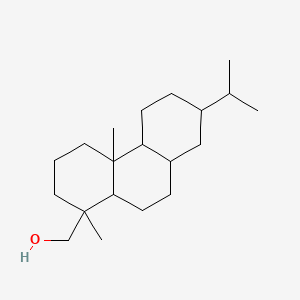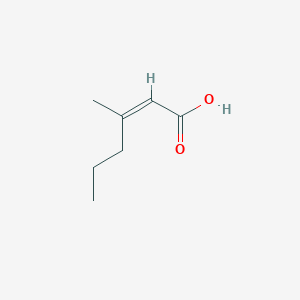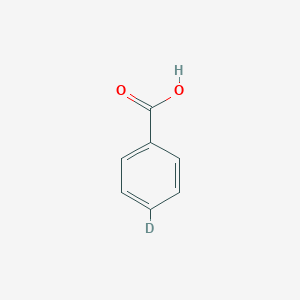
4-Deuteriobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Deuteriobenzoic acid is a deuterium-labeled derivative of benzoic acid, where one of the hydrogen atoms on the benzene ring is replaced by deuterium, a stable isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deuteriobenzoic acid typically involves the deuteration of benzoic acid. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure selective deuteration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the selective incorporation of deuterium.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Deuteriobenzoic acid undergoes various chemical reactions similar to benzoic acid, including:
Oxidation: It can be oxidized to form deuterated derivatives of benzoic acid.
Reduction: Reduction reactions can convert it into deuterated benzyl alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include deuterated derivatives of benzoic acid, benzyl alcohol, and various substituted benzoic acids.
Applications De Recherche Scientifique
4-Deuteriobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterium-labeled compounds.
Biology: It serves as a tool in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterium-labeled compounds are used in drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: It is used in the production of deuterium-labeled standards for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mécanisme D'action
The mechanism of action of 4-Deuteriobenzoic acid is primarily related to its role as a deuterium-labeled compound. Deuterium, being a stable isotope of hydrogen, exhibits similar chemical properties but with slight differences in bond strength and reaction kinetics. These differences are exploited in various studies to gain insights into reaction mechanisms, metabolic pathways, and the behavior of deuterium-labeled compounds in different environments.
Comparaison Avec Des Composés Similaires
Benzoic Acid: The non-deuterated parent compound, widely used in various applications.
Dithiobenzoic Acid: An organosulfur compound with different chemical properties and applications.
Benzocaine: A derivative of benzoic acid used as a local anesthetic.
Uniqueness: 4-Deuteriobenzoic acid is unique due to the presence of deuterium, which imparts distinct properties such as altered reaction kinetics and stability. This makes it a valuable tool in scientific research for studying reaction mechanisms, metabolic pathways, and the behavior of deuterium-labeled compounds.
Propriétés
Formule moléculaire |
C7H6O2 |
|---|---|
Poids moléculaire |
123.13 g/mol |
Nom IUPAC |
4-deuteriobenzoic acid |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D |
Clé InChI |
WPYMKLBDIGXBTP-MICDWDOJSA-N |
SMILES isomérique |
[2H]C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
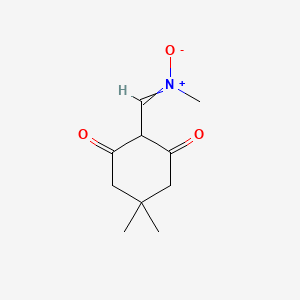
![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)
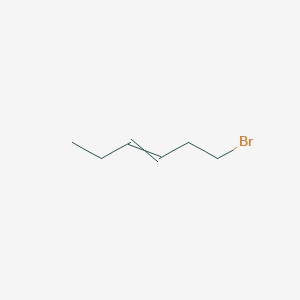
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)
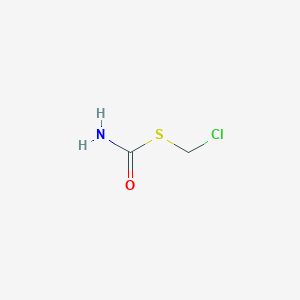
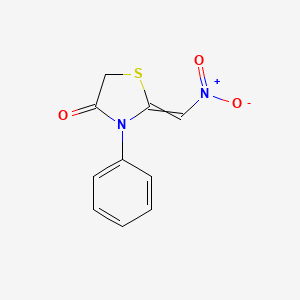
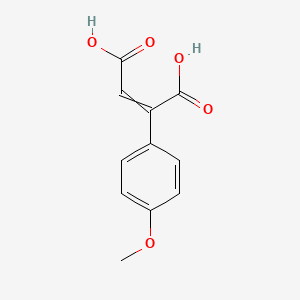
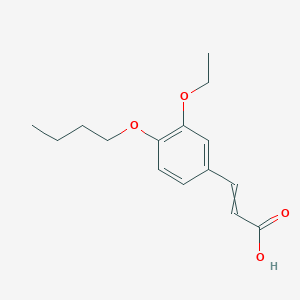
![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)
